molecular formula C9H17NO2 B13061564 Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate

Cat. No.: B13061564
M. Wt: 171.24 g/mol
InChI Key: YSFFQXPDYZUXCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate typically involves the reaction of 1-amino-2,3-dimethylcyclobutanone with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interaction with biological targets

Biological Activity

Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an amino group and a methyl ester functional group. The molecular formula and weight are significant for understanding its reactivity and interactions within biological systems.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities. The presence of the amino group allows for hydrogen bonding, which is crucial in biological interactions. The cyclobutane moiety may also influence the compound's unique biological properties by providing steric hindrance that affects molecular interactions.

Key Biological Activities

  • Neuroactivity : Similar compounds have shown neuroactive properties, suggesting potential applications in neurological disorders.
  • Anti-inflammatory Effects : Variants of this compound have been studied for their anti-inflammatory properties.
  • Cytotoxicity : Some derivatives have been investigated for their cytotoxic effects against cancer cells.

Synthesis

The synthesis of this compound typically involves several steps, including the acylation of the amino group to form amides, which may enhance biological activity. Common synthetic routes include:

  • Starting Materials : The synthesis often begins with readily available amino acids or derivatives.
  • Reaction Conditions : Optimizing reaction conditions is crucial for maximizing yield and purity.
  • Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Neuroactivity : A study highlighted the neuroactive potential of structurally similar compounds, indicating that modifications can lead to enhanced efficacy in neurological applications .
  • Anti-inflammatory Research : Research has shown that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Cytotoxicity Assessment : Investigations into the cytotoxic effects of related compounds revealed promising results against various cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Biological Activity
Cis-(1-Aminomethyl-3-methyl-cyclobutyl)-acetic acidSimilar cyclobutane structureExhibits neuroactivity
Cis-(1-Aminomethyl-3-isopropyl-cyclobutyl)-acetic acidVariations in side chainsPotential anti-inflammatory properties
(1-Aminomethyl-3-methyl-cyclobutyl)-acetic acidVariation in substituentsInvestigated for cytotoxicity

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate

InChI

InChI=1S/C9H17NO2/c1-6-4-9(10,7(6)2)5-8(11)12-3/h6-7H,4-5,10H2,1-3H3

InChI Key

YSFFQXPDYZUXCB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1C)(CC(=O)OC)N

Origin of Product

United States

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